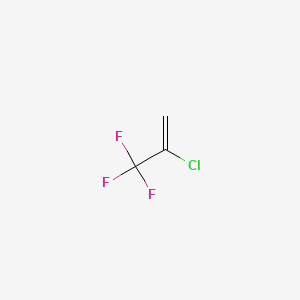

2-Chloro-3,3,3-trifluoroprop-1-ene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-3,3,3-trifluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClF3/c1-2(4)3(5,6)7/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQISUJXQFPPARX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371548 | |

| Record name | 2-chloro-3,3,3-trifluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gas or Vapor | |

| Record name | 1-Propene, 2-chloro-3,3,3-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2730-62-3 | |

| Record name | 1233xf | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2730-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 2-chloro-3,3,3-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002730623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 2-chloro-3,3,3-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-chloro-3,3,3-trifluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3,3,3-trifluoroprop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Context Within Halogenated Olefins

2-Chloro-3,3,3-trifluoroprop-1-ene is a halogenated olefin, a class of organic compounds characterized by a carbon-carbon double bond and the presence of one or more halogen atoms. Its systematic name, this compound, precisely describes its molecular structure: a three-carbon "propene" backbone with a double bond at the first carbon, a chlorine atom at the second carbon, and three fluorine atoms at the third carbon. nih.gov

This compound is part of the broader category of hydrochlorofluoroolefins (HCFOs), which are unsaturated hydrocarbons containing hydrogen, chlorine, fluorine, and at least one carbon-carbon double bond. The presence of the double bond distinguishes it from saturated hydrochlorofluorocarbons (HCFCs).

Table 1: Nomenclature and Identifiers for this compound

| Identifier Type | Identifier |

| Systematic IUPAC Name | This compound nih.gov |

| Common Name | 2-Chloro-3,3,3-trifluoropropene chemicalbook.com |

| Industrial Designation | HCFO-1233xf cymitquimica.com |

| CAS Registry Number | 2730-62-3 nih.gov |

| Molecular Formula | C₃H₂ClF₃ nih.gov |

| InChI Key | OQISUJXQFPPARX-UHFFFAOYSA-N nih.gov |

Significance of 2 Chloro 3,3,3 Trifluoroprop 1 Ene As a Research Target

The primary driver for research into HCFO-1233xf is its potential as a low environmental impact replacement for older generation refrigerants, blowing agents, and solvents. Its low global warming potential (GWP) and zero ozone depletion potential (ODP) make it an attractive alternative to chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and hydrofluorocarbons (HFCs), which are being phased out due to their environmental impact.

Key areas of research interest include:

Thermophysical Properties: Detailed studies are conducted to determine its boiling point, vapor pressure, density, and other properties essential for designing and optimizing refrigeration and air-conditioning systems.

Chemical Reactivity and Synthesis: Researchers are exploring efficient and cost-effective methods for its synthesis. evitachem.comgoogle.com A common method involves the reaction of 1,1,2,3-tetrachloropropene with hydrogen fluoride (B91410). google.com The reactivity of the double bond and the carbon-halogen bonds are also studied for potential derivatization and the synthesis of other valuable fluorinated compounds. researchgate.net

Performance in Applications: Its performance as a foam blowing agent for polyurethane and other foams is a major area of investigation. Research also focuses on its suitability as a refrigerant, either as a pure fluid or as a component in a blend, and as a cleaning agent. evitachem.com

Historical Development and Research Trajectories

Vapor Phase Fluorination Approaches

Vapor phase fluorination represents a significant industrial method for the production of this compound. This approach involves the reaction of chlorinated precursors with hydrogen fluoride (B91410) at elevated temperatures in the presence of a catalyst.

Catalytic Hydrofluorination of Chlorinated Propene Precursors

A common route involves the catalytic hydrofluorination of chlorinated three-carbon molecules. google.com Precursors such as 1,1,2,3-tetrachloropropene and various pentachloropropanes are reacted with anhydrous hydrogen fluoride in the gas phase. google.com This process is designed to substitute chlorine atoms with fluorine atoms, leading to the formation of this compound. google.com The reaction can be represented by the following general equation: CH₂ClCCl=CCl₂ + 3HF → CF₃CCl=CH₂ + 3HCl. google.com High conversion rates of the tetrachloropropene (B83866) precursor, in some cases reaching up to 100%, have been reported under optimized conditions. google.com

| Precursor Compound | Reactant | Product |

| 1,1,2,3-Tetrachloropropene | Hydrogen Fluoride (HF) | This compound |

| 1,1,1,2,3-Pentachloropropane (B1626564) | Hydrogen Fluoride (HF) | This compound |

| 2,3,3,3-Tetrachloropropene | Hydrogen Fluoride (HF) | This compound |

Role of Specific Catalysts and Stabilizers in Synthesis

The choice of catalyst is critical in vapor phase fluorination to ensure high yield and selectivity. Chromium-based catalysts are frequently employed. google.comwipo.int Specifically, chromium oxide (Cr₂O₃) is a preferred and commercially available catalyst. google.com It can be used in various forms, including supported on alumina (B75360) (Cr₂O₃/Al₂O₃) or carbon (Cr₂O₃/carbon). google.com Other metal-based catalysts such as those containing cobalt and nickel have also been investigated. google.com To maintain the catalyst's activity and longevity, the reaction may be conducted with a very low water content in the reaction system or in the presence of molecular chlorine. wipo.int

Stabilizers are also introduced into the reaction to enhance the process. For instance, di-isopropyl amine has been used as a stabilizer in conjunction with a Cr₂O₃ catalyst during the vapor phase fluorination of tetrachloropropene. google.com The presence of these stabilizers helps to maintain the performance of the catalyst over extended periods of operation. google.com

Optimization of Reaction Conditions for Production

To maximize the production of this compound, careful optimization of reaction conditions is necessary. Key parameters that are controlled include temperature, pressure, and the molar ratio of reactants.

The reaction temperature for the vapor phase fluorination is typically maintained in a range of approximately 80°C to 400°C. google.com The pressure at which the reaction is carried out can also influence the outcome. The molar ratio of hydrogen fluoride to the chlorinated precursor is another critical factor that is adjusted to drive the reaction towards the desired product. google.com For example, in the liquid-phase fluorination of 1,1,3,3-tetrachloropropene, the HF to precursor mole ratio is preferably between 5 and 15. google.com The contact time of the reactants over the catalyst bed is also a key variable, with typical times being in the range of 8 to 10 seconds. google.com Under optimized conditions, a high selectivity towards this compound, often between 80% and 90%, can be achieved. google.com

| Parameter | Optimized Range |

| Temperature | 80°C - 400°C google.com |

| HF/Precursor Mole Ratio | 5 - 15 google.com |

| Catalyst Contact Time | 8 - 10 seconds google.com |

Liquid Phase Synthesis Routes

In addition to vapor phase methods, liquid phase synthesis offers an alternative pathway for producing this compound. These routes often involve hydrofluorination or dehydrohalogenation reactions.

Hydrofluorination of Halogenated Propene and Propane Intermediates

Liquid phase hydrofluorination involves reacting halogenated propenes and propanes with hydrogen fluoride. google.comgoogle.com This can be performed with or without a catalyst. google.com When a catalyst is used, fluorinated Lewis acids such as antimony pentachloride (SbCl₅) are often employed. google.com The reaction can be carried out at temperatures ranging from approximately 80°C to 120°C. google.com

Dehydrohalogenation Reactions for Formation

Dehydrohalogenation is another important liquid phase method for synthesizing this compound. google.com This reaction involves the removal of a hydrogen halide from a saturated precursor. A common starting material for this process is a fluorine-containing alkane with the general formula CF₃CHClCH₂X, where X is a halogen. google.com

The dehydrohalogenation is typically carried out by mixing the fluorinated alkane with an aqueous solution of a metal hydroxide (B78521), such as an alkali metal hydroxide or an alkaline earth metal hydroxide. google.com The use of a phase-transfer catalyst, like a quaternary ammonium (B1175870) salt, can facilitate the reaction between the organic and aqueous phases. epo.org This method has been shown to produce this compound at high yields and relatively low reaction temperatures. google.com

Multi-Step Synthesis Pathways Involving this compound as an Intermediate

This compound is a key building block in the production of other valuable fluorochemicals. Its reactivity, particularly at the double bond and the chlorine atom, allows for a variety of subsequent chemical transformations. researchgate.net

One of the most significant applications of this compound is as an intermediate in the production of 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf), a refrigerant with a low global warming potential. google.com The synthesis involves the fluorination of this compound, which can proceed through different pathways. One route involves the addition of hydrogen fluoride (HF) across the double bond to form 2-chloro-1,1,1,2-tetrafluoropropane (B160773) (HCFC-244bb), followed by a dehydrochlorination reaction to yield HFO-1234yf. epo.org

Another pathway involves a direct chlorine/fluorine exchange on the olefin itself. researchgate.net This method avoids the formation of the saturated intermediate, directly converting this compound to the desired tetrafluoropropene. researchgate.net The choice of reaction conditions, such as temperature and catalyst, plays a crucial role in determining the dominant reaction pathway and selectivity. researchgate.net

Furthermore, this compound serves as a precursor for a range of β-substituted-trifluoromethyl-ethenes. researchgate.net Through base-promoted reactions, various nucleophiles (O-, N-, and S-based) can displace the chlorine atom, leading to the formation of a diverse array of functionalized olefins. researchgate.net These products are valuable intermediates in their own right, with applications in the synthesis of complex molecules like pyrrolidines via [3+2] dipolar cycloaddition reactions. researchgate.net The dehydrohalogenation of this compound can also be used to prepare trifluoropropyne. chemicalbook.com

Industrial Production Methodologies for this compound (e.g., Continuous Flow Reactors)

The industrial-scale production of this compound is primarily achieved through the vapor-phase fluorination of chlorinated hydrocarbons. google.com Common starting materials include 1,1,2,3-tetrachloropropene (HCO-1230xa), 1,1,1,2,3-pentachloropropane (HCC-240db), and 2,3,3,3-tetrachloropropene. google.comepo.org This reaction is typically carried out in the presence of a fluorination catalyst, such as chromium-based catalysts like chromium oxide (Cr₂O₃). google.comepo.org

Continuous flow reactors are often employed in industrial settings to optimize the synthesis of this compound. evitachem.comgoogle.com These systems offer several advantages over traditional batch reactors, including improved heat and mass transfer, better temperature and pressure control, and enhanced safety. mit.eduomicsonline.org In a typical continuous flow process, the chlorinated precursor and hydrogen fluoride are continuously fed into a reactor containing the catalyst bed. google.com The reaction product stream, containing this compound, hydrogen chloride (HCl), and unreacted starting materials, is then continuously withdrawn for purification. google.com

The reaction conditions are carefully controlled to maximize the yield and selectivity of the desired product while minimizing catalyst deactivation. epo.org Temperatures for the vapor-phase fluorination typically range from approximately 80°C to 400°C, with preferred ranges between 200°C and 330°C. google.com The reactor pressure can be atmospheric, superatmospheric, or under vacuum. google.com The contact time of the reactants with the catalyst is also a critical parameter, generally ranging from 1 to 120 seconds. google.com To suppress catalyst deterioration, stabilizers such as amine-based or hydroquinone-based compounds may be added to the feed stream. epo.org

Table 1: Industrial Production Parameters for this compound

| Parameter | Typical Range | Source |

|---|---|---|

| Starting Materials | 1,1,2,3-tetrachloropropene, 1,1,1,2,3-pentachloropropane, 2,3,3,3-tetrachloropropene | google.comepo.org |

| Catalyst | Chromium oxide (Cr₂O₃) | google.comepo.org |

| Reactor Type | Continuous Flow Reactor | evitachem.comgoogle.com |

| Temperature | 80°C - 400°C | google.com |

| Pressure | Vacuum to Superatmospheric | google.com |

| Reactant Contact Time | 1 - 120 seconds | google.com |

Advanced Separation Techniques in this compound Synthesis

The crude product stream from the synthesis of this compound is a mixture containing the desired product, unreacted starting materials, byproducts such as hydrogen chloride, and other fluorinated compounds. google.comscispace.com Achieving high purity of this compound necessitates the use of advanced separation techniques.

Distillation is a fundamental purification method. Hydrogen chloride, being more volatile, can be readily removed by distillation. google.com However, the separation of this compound from other closely boiling impurities can be challenging. scispace.com

Extractive distillation is a more advanced technique employed to separate azeotropic or near-azeotropic mixtures. scispace.com This method involves adding an entrainer or an organic extractant to the mixture to alter the relative volatilities of the components, thereby facilitating their separation. scispace.comgoogle.com For instance, extractive distillation can be used to separate this compound from impurities like E-1-chloro-3,3,3-trifluoro-1-propene (1233zd E), 1,1,1,3,3-pentafluoropropane (B1194520) (245fa), and 1,1,1,3,3,3-hexafluoropropane (B1216460) (236fa). scispace.com

Adsorption is another technique used for purification. google.com Solid adsorbents, such as zeolites, can be used to selectively remove impurities from a composition containing this compound. google.com This method is particularly effective for removing compounds that are difficult to separate by distillation. google.com

Other purification methods that can be employed include washing, decantation, and dehydration. google.com For example, the product stream can be neutralized by contacting it with a metal hydroxide solution, such as sodium hydroxide or potassium hydroxide, to remove acidic impurities like HCl. google.com

Table 2: Separation Techniques for this compound Purification

| Separation Technique | Purpose | Impurities Removed | Source |

|---|---|---|---|

| Distillation | Removal of volatile components | Hydrogen Chloride | google.com |

| Extractive Distillation | Separation of azeotropic or close-boiling mixtures | E-1-chloro-3,3,3-trifluoro-1-propene, 1,1,1,3,3-pentafluoropropane, 1,1,1,3,3,3-hexafluoropropane | scispace.com |

| Adsorption | Selective removal of specific impurities | Various organic compounds | google.com |

| Neutralization/Washing | Removal of acidic impurities | Hydrogen Chloride | google.com |

Electrophilic Addition Reactions of this compound

The double bond in this compound (HCFO-1233xf) is susceptible to electrophilic addition reactions. The presence of the electron-withdrawing trifluoromethyl group (-CF₃) significantly influences the regioselectivity of these reactions. For instance, the addition of hydrogen halides, such as hydrogen chloride (HCl), to 3,3,3-trifluoropropene (B1201522) results in the anti-Markovnikov product, 1-chloro-3,3,3-trifluoropropane. askfilo.com This outcome is attributed to the destabilization of the carbocation intermediate at the carbon adjacent to the -CF₃ group. askfilo.com

In the case of HCFO-1233xf, the polarization of the double bond by the trifluoromethyl group directs electrophiles to the C-1 carbon. This regioselectivity is a key factor in synthetic applications of this compound.

Nucleophilic Substitution Reactions with this compound

This compound readily undergoes nucleophilic substitution reactions, where the chlorine atom is displaced by a variety of nucleophiles. These reactions are often promoted by a base and provide a versatile route to a range of substituted trifluoromethylated compounds. researchgate.net

Base-Promoted Reactions with O-, N-, and S-Nucleophiles

Base-promoted reactions of this compound with oxygen, nitrogen, and sulfur nucleophiles are efficient methods for synthesizing β-substituted-trifluoromethyl-ethenes. researchgate.net These reactions proceed under mild conditions and are applicable to a wide scope of nucleophiles, including phenols, amines, and thiols. researchgate.net The general scheme for these reactions involves the attack of the nucleophile on the double bond, followed by the elimination of the chloride ion. researchgate.net

Regio-, Chemo-, and Stereoselectivity Studies in this compound Reactions

Mechanistic investigations into the reactions of this compound have shed light on the factors governing their selectivity. The strong electron-withdrawing nature of the trifluoromethyl group plays a crucial role in directing nucleophilic attack to the β-position (C-1), leading to high regioselectivity. Both the trifluoromethyl group and the bromine atom in the analogous 2-bromo-3,3,3-trifluoropropene are responsible for controlling regioselectivity in cycloaddition reactions. thieme-connect.com

The choice of solvent and base can also influence the outcome of these reactions. For example, in some cases, different bases may lead to varying yields of the desired product. thieme-connect.com The stereoselectivity of these reactions is also an important aspect, with some reactions proceeding with high stereocontrol.

Formation of β-Substituted-trifluoromethyl-ethenes from this compound

The nucleophilic substitution reactions of this compound serve as a primary method for the synthesis of various β-substituted-trifluoromethyl-ethenes. researchgate.net These products are valuable intermediates in organic synthesis. researchgate.net For instance, the reaction with phenols yields β-trifluoromethyl vinyl ethers. researchgate.net Similarly, reactions with amines and thiols produce the corresponding enamines and vinyl sulfides. researchgate.net

Table 1: Examples of β-Substituted-trifluoromethyl-ethenes from this compound This table is interactive. Users can sort and filter the data.

| Nucleophile | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Phenol | β-Trifluoromethyl vinyl ether | Base-promoted | High |

| Amine | β-Trifluoromethyl enamine | Base-promoted | Good to excellent |

| Thiol | β-Trifluoromethyl vinyl sulfide | Base-promoted | Good to excellent |

Elimination Reactions of this compound

This compound can undergo elimination reactions, specifically dehydrohalogenation, which involves the removal of a hydrogen and a chlorine atom. This process leads to the formation of trifluoropropyne. chemicalbook.com The reaction is typically carried out in the gas phase. chemicalbook.com

Cycloaddition Reactions of this compound

This compound and its derivatives are valuable substrates in cycloaddition reactions, particularly [3+2] cycloadditions. researchgate.netdntb.gov.ua These reactions provide access to various heterocyclic compounds. For example, the olefins prepared from nucleophilic substitution reactions of HCFO-1233xf can be converted to pyrrolidines through a [3 + 2] dipolar cycloaddition. researchgate.net

The regioselectivity of these cycloaddition reactions is a key aspect. In the case of 2-bromo-3,3,3-trifluoropropene, which is structurally similar to HCFO-1233xf, the trifluoromethyl and bromo substituents control the regioselectivity of [3+2] cycloadditions with azomethine ylides. thieme-connect.com These reactions often proceed with high regioselectivity, leading to the formation of specific isomers. thieme-connect.com Theoretical studies, such as those using Molecular Electron Density Theory (MEDT), have been employed to understand the mechanism and regioselectivity of these cycloaddition reactions. mdpi.com

[3+2] Dipolar Cycloaddition for Pyrrolidine (B122466) Synthesis utilizing this compound

The pyrrolidine scaffold is a crucial structural motif in many biologically active compounds and pharmaceuticals. rsc.org One of the powerful methods for constructing this five-membered heterocyclic ring is through the [3+2] dipolar cycloaddition reaction, often employing azomethine ylides as the three-atom component. nih.govsci-rad.com this compound (also known as HCFO-1233xf) serves as a valuable starting material in this context, primarily by acting as a precursor to trifluoromethyl-containing dipolarophiles.

An efficient method involves the base-promoted reaction of this compound with various nucleophiles (O-, N-, and S-based) to generate a range of β-substituted-trifluoromethyl-ethenes under mild conditions. researchgate.netresearchgate.net These resulting electron-deficient olefins are effective intermediates for subsequent [3+2] dipolar cycloaddition reactions. researchgate.net The presence of the electron-withdrawing trifluoromethyl group in these intermediates significantly influences their reactivity in cycloadditions. bohrium.com

For instance, the olefins derived from this compound can be reacted with azomethine ylides, which are often generated in situ from the condensation of an α-amino acid (like sarcosine) and an aldehyde or ketone. nih.gov This cycloaddition leads to the formation of highly functionalized pyrrolidines with a trifluoromethyl group, which is a key substituent in medicinal and agricultural chemistry. researchgate.netbohrium.com The reaction is known for its high degree of regio- and stereoselectivity, allowing for the creation of multiple new stereogenic centers. rsc.orgnih.gov

While direct cycloaddition with this compound is less commonly detailed, its role as a readily available precursor to a variety of trifluoromethylated alkenes makes it a key component in the synthesis of these important heterocyclic compounds. researchgate.netresearchgate.net

Reaction Pathways of Thermal Decomposition and Pyrolysis of this compound

Theoretical and experimental studies have elucidated the complex pathways involved in the thermal decomposition of this compound. rsc.orgresearchgate.net Understanding these pathways is crucial, particularly in the context of its potential application as a fire extinguishing agent, where it would be exposed to high temperatures. rsc.orgresearchgate.net The decomposition process involves a series of unimolecular reactions, including bond fissions and molecular eliminations.

The primary decomposition pathways for this compound (CF3CCl=CH2) are initiated by the cleavage of its weakest bonds. The main initial decomposition channels include the elimination of HCl and HF, as well as the fission of the C-C and C-Cl bonds. rsc.orgresearchgate.net

| Decomposition Reaction | Description |

| CF3CCl=CH2 → CF2=C=CH2 + HF | Three-center HF elimination |

| CF3CCl=CH2 → C3H2F2 + Cl | C-Cl bond fission |

| CF3CCl=CH2 → CF3CCH + HCl | Four-center HCl elimination |

| CF3CCl=CH2 → •CF3 + •CCl=CH2 | C-C single bond fission |

| CF3CCl=CH2 → CF2=CCl• + •CFH2 | C-C single bond fission with H migration |

Table 1: Selected initial decomposition pathways of this compound.

In high-temperature environments, such as combustion or pyrolysis, this compound interacts with various free radicals. These interactions are fundamental to its potential application as a fire suppressant, as the scavenging of key flame-propagating radicals like •H and •OH is a primary mechanism of fire extinguishment. rsc.orgresearchgate.net

The decomposition of this compound itself produces radicals such as •CF3 and •CF2, which can then participate in radical scavenging reactions. researchgate.net Furthermore, the intact molecule can react directly with radicals present in a flame.

Interaction with •OH: The reaction of halo-olefins with hydroxyl radicals is a key atmospheric degradation pathway. nist.gov For this compound, the •OH radical can add to the double bond, forming a radical adduct. This adduct can then undergo further reactions, including elimination of a halogen atom or fragmentation. These reactions ultimately consume •OH radicals.

Interaction with •H: Atomic hydrogen can also add to the double bond of this compound, leading to the formation of an energized radical intermediate. This intermediate can then decompose, contributing to the radical pool but also consuming the highly reactive •H atoms.

The effectiveness of this compound as a fire suppressant is linked to its ability to decompose and release radical species that interfere with the chain-branching reactions of a fire. rsc.orgresearchgate.net

The bond dissociation energy (BDE) is a critical parameter for predicting the initial steps of thermal decomposition, as the weakest bond is typically the first to break. Theoretical calculations are often employed to determine the BDEs for various bonds within a molecule. nih.govresearchgate.net

For this compound (CF3-C(Cl)=CH2), the key bond energies to consider are the C-Cl, C-C, C-F, and C-H bonds.

| Bond | Approximate BDE (kcal/mol) | Significance |

| C-Cl | ~80-90 | The C-Cl bond is weaker than the C-F and C-H bonds, making its cleavage a plausible initiation step in thermal decomposition. |

| C-CF3 | ~90-100 | Cleavage of the C-C single bond releases a stable •CF3 radical, a significant pathway in the decomposition of many fluorinated hydrocarbons. |

| C-F | ~110-130 | The C-F bond is very strong and less likely to be the initial point of unimolecular decomposition. |

| C-H (vinylic) | ~105-115 | Vinylic C-H bonds are strong, making their homolytic cleavage less favorable than C-Cl or C-C fission. |

Table 2: Estimated Bond Dissociation Energies in this compound and their relevance to thermal decomposition. Note: These are approximate values based on general principles and data for related compounds; specific calculated values for this molecule are found in detailed theoretical studies. rsc.orgresearchgate.net

The relative weakness of the C-Cl and C-C bonds compared to the C-F and C-H bonds dictates that the primary unimolecular decomposition pathways will involve the fission of these bonds, leading to the formation of radicals like •CF3 and Cl•, or molecular elimination of HCl. rsc.orgresearchgate.net

Oxidative Heck Couplings and Cross-Coupling Reactions of this compound

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. nih.govlibretexts.org Given its structure as a vinyl chloride, this compound is a potential substrate for Heck-type and other cross-coupling reactions, such as the Suzuki and Stille couplings. nih.govorganic-chemistry.org These reactions are powerful tools in organic synthesis for creating complex molecular architectures.

In a typical Heck reaction, a Pd(0) catalyst undergoes oxidative addition into the carbon-halogen bond (C-Cl in this case) to form an organopalladium(II) intermediate. libretexts.org This intermediate then coordinates with an alkene, followed by migratory insertion and β-hydride elimination to yield the coupled product and regenerate the catalyst. The use of bulky, electron-rich phosphine (B1218219) ligands, such as P(t-Bu)₃, has been shown to be effective for the coupling of less reactive aryl chlorides. nih.gov

While specific examples of oxidative Heck couplings directly utilizing this compound are not prominent in the provided search results, the principles of palladium-catalyzed cross-coupling are applicable. For instance, Suzuki-Miyaura cross-coupling reactions, which couple organohalides with boronic acids, are known to work with a variety of aryl and heteroaryl chlorides. nih.gov The reaction of this compound with an arylboronic acid under Suzuki conditions could potentially yield trifluoromethyl-substituted styrenes. The efficiency of such reactions often depends on the choice of catalyst, ligand, and base. organic-chemistry.orgnsf.gov

The presence of the trifluoromethyl group can influence the electronic properties of the double bond and the reactivity of the C-Cl bond, which can affect the conditions required for successful cross-coupling.

C-F Activation Reactions of this compound

The activation of carbon-fluorine (C-F) bonds, which are among the strongest single bonds in organic chemistry, is a significant challenge. rsc.orgresearchgate.net However, transition metal complexes, particularly those of rhodium, have shown promise in mediating the cleavage of these robust bonds, opening new avenues for the functionalization of fluorinated molecules. rsc.orgresearchgate.netnih.gov

Studies on related fluorinated propenes, such as 3,3,3-trifluoropropene, have demonstrated that rhodium complexes can facilitate C-F bond activation. rsc.orgresearchgate.net For example, a rhodium hydrido complex can react with 3,3,3-trifluoropropene to yield a rhodium fluorido complex via C-F bond cleavage. rsc.orgresearchgate.net This type of reactivity suggests that this compound could also undergo C-F activation under similar conditions. The reaction is often proposed to proceed through an oxidative addition mechanism where the metal center inserts into the C-F bond.

Another relevant transformation is the catalytic conversion of 2-chloro-3,3,3-trifluoropropene to 2,3,3,3-tetrafluoropropene (HFO-1234yf) using hydrogen fluoride in the presence of a fluorinated chromia catalyst. researchgate.net This reaction involves a direct Cl/F exchange on the olefin, which inherently involves the formation of a new C-F bond and cleavage of the C-Cl bond, highlighting the reactivity of the carbon-halogen bonds at the catalytic surface. researchgate.net While not a direct C-F cleavage of the starting material, it demonstrates the accessibility of transformations involving the C-F bond system in this molecule.

Furthermore, dehydrofluorination, the elimination of HF, is a known reaction pathway for fluorinated hydrocarbons. epo.orgnih.gov Although dehydrochlorination to form trifluoropropyne is a more commonly cited reaction for this compound, chemicalbook.com the potential for C-F bond involvement in elimination reactions under specific basic or thermal conditions cannot be entirely ruled out.

Advanced Applications of 2 Chloro 3,3,3 Trifluoroprop 1 Ene in Chemical Synthesis

Precursor in Hydrofluoroolefin (HFO) Production

The most prominent application of 2-Chloro-3,3,3-trifluoroprop-1-ene is its role as a key intermediate in the synthesis of hydrofluoroolefins (HFOs). HFOs are a class of refrigerants with low global warming potential (GWP), making them environmentally friendlier alternatives to hydrofluorocarbons (HFCs).

Synthesis of 2,3,3,3-Tetrafluoropropene (B1223342) (HFO-1234yf) from this compound.fluorine1.rugoogle.comgoogle.comznaturforsch.comgoogle.comepo.org

2,3,3,3-Tetrafluoropropene (HFO-1234yf) is a leading HFO refrigerant used in mobile air conditioning systems. znaturforsch.com A common industrial route to HFO-1234yf involves the fluorination of this compound (HFO-1233xf). This process typically involves the reaction of HFO-1233xf with hydrogen fluoride (B91410) (HF). google.comepo.org

The synthesis can be carried out in a single step or via a two-step process. In a two-step method, HFO-1233xf is first hydrofluorinated to form an intermediate, which is then dehydrochlorinated or dehydrofluorinated to yield HFO-1234yf. fluorine1.ru The reaction is often performed in the gas phase over a fluorination catalyst. epo.org Various catalysts have been developed for this conversion, including chrome-magnesium fluoride and chromium-based catalysts. fluorine1.rugoogle.com For instance, the liquid-phase interaction of HFO-1233xf with hydrogen fluoride can be catalyzed by antimony pentachloride (SbCl₅). fluorine1.ru

| Reactants | Catalyst | Product | Process Type | Reference |

| This compound, HF | Chrome-magnesium fluoride | 2,3,3,3-Tetrafluoropropene (HFO-1234yf) | Gas-phase | fluorine1.ru |

| This compound, HF | Antimony pentachloride (SbCl₅) | 2,3,3,3-Tetrafluoropropene (HFO-1234yf) | Liquid-phase | fluorine1.ru |

| 1,1,2,3-Tetrachloropropene, HF | Chromium-based catalyst | 2-Chloro-3,3,3-trifluoroprop-ene (HFO-1233xf) | Gas-phase | epo.org |

Role of this compound as an Intermediate in HCFC-244bb Formation.fluorine1.rugoogle.com

In some synthetic pathways to HFO-1234yf, this compound (HFO-1233xf) serves as an intermediate in the formation of 2-chloro-1,1,1,2-tetrafluoropropane (B160773) (HCFC-244bb). google.com The reaction of 1,1,2,3-tetrachloropropene with hydrogen fluoride can produce a mixture of compounds including HFO-1233xf and HCFC-244bb. google.com This HCFC-244bb can then be converted to HFO-1234yf through dehydrochlorination. fluorine1.rugoogle.com This multi-step approach allows for the production of HFO-1234yf from different starting materials, with HFO-1233xf being a crucial intermediate in the reaction sequence.

Building Block for Pharmaceuticals and Agrochemicals

The trifluoromethyl group is a key structural motif in many pharmaceuticals and agrochemicals due to its ability to enhance properties such as metabolic stability and binding affinity. This compound serves as a valuable building block for introducing this important functional group into a variety of organic molecules.

Synthesis of Trifluoromethylated Fine Chemicals Utilizing this compound

The reactivity of this compound allows for its use in the synthesis of various trifluoromethylated fine chemicals. These chemicals can then be used as intermediates in the production of more complex molecules with applications in medicine and agriculture. For example, trifluoromethyl-substituted pyridines, which are important heterocyclic compounds in medicinal chemistry, can be synthesized. chemicalbook.com The introduction of the trifluoromethyl group via precursors like this compound is a key step in accessing these valuable compounds.

Derivatization to Cyclopropane (B1198618) Derivatives (e.g., cyclopropanecarboxylic acids, insecticides)

This compound can be used to synthesize trifluoromethyl-substituted cyclopropane derivatives. These cyclopropane rings are present in a number of biologically active molecules, including certain insecticides and pharmaceutical agents. The synthesis often involves the reaction of a derivative of this compound with a suitable reagent to form the cyclopropane ring. For instance, trifluoromethylated cyclopropane derivatives can be obtained through the reaction of (E)-diphenyl-β-(trifluoromethyl)vinylsulfonium triflate, which can be prepared from 2-bromo-3,3,3-trifluoroprop-1-ene, with active methylene (B1212753) compounds. researchgate.net These cyclopropane derivatives are of significant interest in the development of new agrochemicals and pharmaceuticals. researchgate.net Some pyrethroid insecticides, such as tefluthrin (B143116) and cyhalothrin, contain a trifluoromethyl-substituted cyclopropane ring, highlighting the importance of this structural motif in agrochemistry. chemicalbook.com

| Starting Material Derived from 2-Halo-3,3,3-trifluoropropene | Reagent | Product Type | Potential Application | Reference |

| (E)-Diphenyl-β-(trifluoromethyl)vinylsulfonium triflate | Active methylene compounds | Trifluoromethylated cyclopropane derivatives | Pharmaceuticals, Agrochemicals | researchgate.net |

| Vinylchlorid | Organic sulfonium (B1226848) salt, NaOH | Cyclopropyl chloride | Synthesis of cyclopropylamine | google.com |

| Vinyl fluoride derivative | Ethyl diazoacetate, Cu(acac)₂ | Monofluorinated cyclopropanecarboxylate | Serotonin receptor agonists | nih.gov |

Formation of β-Trifluoromethyl Vinyl Ethers and Diethers from this compound.researchgate.netnih.gov

A convenient method for the synthesis of β-trifluoromethyl vinyl ethers and diethers involves the base-mediated C-O coupling of (E)-1,2-dichloro-3,3,3-trifluoroprop-1-ene with phenols. researchgate.netnih.gov This reaction provides access to a range of β-substituted-trifluoromethyl-ethenes under mild conditions. researchgate.net The resulting vinyl ethers are attractive intermediates for further chemical transformations. researchgate.net Given the importance of trifluoromethyl ether groups in pharmaceuticals and agrochemicals, this synthetic route using a derivative of this compound is of considerable interest. researchgate.net The process can be highly regioselective and stereoselective, yielding specific isomers of the β-trifluoromethyl vinyl ethers with high efficiency. nih.gov

Synthesis of CF3-Containing Heterocyclic Compounds (e.g., Benzofuran (B130515), Indolin, Benzothiophene)

The introduction of a trifluoromethyl (CF3) group into heterocyclic scaffolds is of immense interest in medicinal chemistry, as it can significantly enhance properties such as metabolic stability and bioavailability. While direct synthetic routes from this compound to certain heterocycles are specific, related methodologies highlight the potential of trifluoromethylated propenes in this field.

Research has demonstrated catalyst-free, one-pot synthetic protocols for preparing CF3-containing benzofuran, indolin, and benzothiophene (B83047) derivatives. dntb.gov.ua One such approach utilizes 2-bromo-3,3,3-trifluoropropene, a compound analogous to this compound, which acts as a trifluoromethylacetylene synthon. dntb.gov.ua The reaction proceeds with readily available aromatic aldehydes and ketones to form a key intermediate that undergoes cyclization to yield the desired heterocyclic structures. dntb.gov.ua

In a related context, the synthesis of 2-CF3-indoles has been achieved through methods involving the cyclization of α-CF3-β-(2-nitroaryl) enamines. nih.gov These enamines can be prepared from β-chloro-β-trifluoromethylstyrenes, showcasing a pathway where a chloro-trifluoromethyl alkene structure is fundamental to the formation of the indole (B1671886) ring. nih.gov Another strategy involves the geminal amino- and oxy-trifluoromethylation of ortho-ethynyl anilines and phenols using a copper(III)-CF3 complex to construct indole and benzofuran skeletons with a CF3 group at the C2 position. researchgate.net

Furthermore, intermediates for the synthesis of trifluoromethyl-substituted benzofurans, such as (Z)-2-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-6-methoxyphenyl acetate, have been synthesized and characterized. researchgate.net The development of chlorotrifluoroethylidene compounds from aldehydes also presents new opportunities for synthesizing CF3-containing heterocycles like substituted benzofurans. rsc.org

Table 1: Synthetic Approaches to CF3-Containing Heterocycles

| Heterocycle | Synthetic Strategy | Key Precursor/Reagent | Reference |

| Benzofuran, Indolin, Benzothiophene | Catalyst-free one-pot synthesis via 5-exo-dig cyclization | 2-Bromo-3,3,3-trifluoropropene | dntb.gov.ua |

| 2-CF3-Indoles | One-pot reduction and intramolecular cyclization | α-CF3-β-(2-nitroaryl) enamines | nih.gov |

| 2-CF3-Benzofurans | Geminal oxy-trifluoromethylation of alkyne | ortho-OH phenylacetylenes and phenCu(III)(CF3)3 | researchgate.net |

| 2-CF3-Indoles | Condition-controlled selective synthesis | N-phenylpyridin-2-amines and trifluoromethyl imidoyl sulfoxonium ylides (TFISYs) | rsc.org |

Development of Novel Synthons for Chemical Discovery from this compound

The distinct reactivity of this compound makes it an excellent starting material for the development of novel synthons, which are molecular fragments used as building blocks in chemical synthesis. researchgate.netacs.org Its utility stems from the ability to undergo various transformations, including substitution and addition reactions, to create more complex and functionalized molecules.

A prominent application is its use as a precursor for various β-substituted-trifluoromethyl-ethenes. researchgate.netacs.org An efficient, base-promoted reaction with O-, N-, and S-nucleophiles allows for the synthesis of these ethenes under mild conditions. researchgate.netacs.org These resulting olefins are themselves attractive intermediates for further chemical discovery. researchgate.netacs.org

A key example of their utility is in [3+2] dipolar cycloaddition reactions. researchgate.netacs.org This type of reaction is a powerful tool for constructing five-membered heterocyclic rings. For instance, the β-substituted-trifluoromethyl-ethenes derived from this compound can be converted into pyrrolidines through this cycloaddition pathway. researchgate.netacs.org These pyrrolidines, which are weakly basic amines, represent a new class of synthons that can be readily elaborated through a variety of subsequent reactions. researchgate.netacs.org The study of cycloaddition reactions with related trihalomethyl-functionalized nitropropenes further underscores the potential of these synthons in creating complex heterocyclic systems. mdpi.commdpi.com

Table 2: Novel Synthons Derived from this compound

| Synthon | Method of Preparation | Subsequent Application | Target Molecule Class | Reference |

| β-Substituted-trifluoromethyl-ethenes | Base-promoted reaction with O-, N-, S-nucleophiles | [3+2] Dipolar Cycloaddition | Pyrrolidines | researchgate.net, acs.org |

| Trifluoromethylacetylene synthon (via analogue) | Catalyst-free reaction with aromatic aldehydes/ketones | 5-exo-dig Cyclization | Benzofurans, Indolins, Benzothiophenes | dntb.gov.ua |

| α-CF3-β-(2-nitroaryl) enamines (from related styrenes) | Reaction of β-chloro-β-trifluoromethylstyrenes with amines | Reductive Intramolecular Cyclization | 2-CF3-Indoles | nih.gov |

| Chlorotrifluoroethylidene derivatives | Julia olefination from aldehydes | Not specified | CF3-containing heterocycles | rsc.org |

Environmental Fate and Atmospheric Chemistry of 2 Chloro 3,3,3 Trifluoroprop 1 Ene

Atmospheric Degradation Pathways of 2-Chloro-3,3,3-trifluoroprop-1-ene

The primary mechanisms for the removal of this compound from the atmosphere are through reactions with hydroxyl radicals and, to a lesser extent, ozonolysis. These processes break down the molecule into smaller, less harmful compounds.

The dominant atmospheric loss process for this compound is its reaction with hydroxyl (OH) radicals. rsc.orgresearchgate.net This reaction is initiated by the addition of the OH radical to the carbon-carbon double bond of the molecule. researchgate.net The rate of this reaction is a critical factor in determining the atmospheric lifetime of the compound.

Studies have shown that the reaction of OH radicals with the E- and Z-isomers of the related compound, 1-chloro-3,3,3-trifluoropropene (HFO-1233zd), proceeds at different rates and exhibits distinct temperature dependencies. nih.gov For the E-isomer, the rate coefficient was found to be k₁(296 K) = (3.76 ± 0.35) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹, while for the Z-isomer, it was k₂(296 K) = (9.46 ± 0.85) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹. nih.gov The degradation initiated by OH radicals leads to the formation of several products, including trifluoroacetaldehyde (B10831) (CF₃CHO), formyl chloride (HC(O)Cl), and trifluoroacetyl chloride (CF₃CClO). nih.gov The rapid degradation initiated by hydroxyl radicals prevents the accumulation of these compounds in the atmosphere, thereby minimizing their long-term environmental impact.

While the reaction with OH radicals is the primary degradation pathway, ozonolysis, the reaction with ozone (O₃), also contributes to the atmospheric removal of this compound, albeit to a lesser extent. Research has indicated that ozonolysis reactions can lead to the formation of trifluoromethane (B1200692) in small yields. The reaction of another hydrochlorofluoroolefin, trans-1-chloro-3,3,3-trifluoropropylene, with ozone was found to be slow, suggesting that ozonolysis is a minor loss process for these types of compounds.

Environmental Impact Assessment Frameworks for this compound

The environmental impact of this compound is evaluated using standardized metrics, namely the Ozone Depletion Potential (ODP) and the Global Warming Potential (GWP). These frameworks provide a basis for comparing its environmental effects to those of other substances.

The Ozone Depletion Potential (ODP) is a relative measure of a substance's ability to deplete the stratospheric ozone layer, with trichlorofluoromethane (B166822) (CFC-11) serving as the reference compound with an ODP of 1.0. wikipedia.org Because this compound contains chlorine, its potential to affect stratospheric ozone must be considered. copernicus.orgresearchgate.net However, due to its very short atmospheric lifetime, the vast majority of the compound is destroyed in the troposphere, significantly limiting the amount of chlorine that can reach the stratosphere. copernicus.orgscispace.comresearchgate.net

Studies have calculated the ODP for the related compound, trans-1-chloro-3,3,3-trifluoropropylene (tCFP), to be very low, at approximately 0.00034. copernicus.orgscispace.comresearchgate.net This low value indicates that its impact on the ozone layer is negligible. copernicus.orgscispace.comresearchgate.net For another similar compound, trans-1-chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233zd(E)), the ODP has been reported as less than 0.0004. epa.gov The low ODP values of these hydrochlorofluoroolefins are a key advantage over older compounds like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). wikipedia.org

Table 1: Ozone Depletion Potential (ODP) of Selected Compounds

| Compound | ODP | Reference |

|---|---|---|

| Trichlorofluoromethane (CFC-11) | 1.0 | wikipedia.org |

| trans-1-chloro-3,3,3-trifluoropropylene (tCFP) | 0.00034 | copernicus.orgscispace.comresearchgate.net |

| trans-1-chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233zd(E)) | <0.0004 | epa.gov |

The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, typically 100 years, relative to carbon dioxide (CO₂), which has a GWP of 1. Because this compound has a short atmospheric lifetime, its GWP is very low.

The GWP for the related compound, trans-1-chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233zd(E)), has been reported to be between less than one and seven. epa.gov One study estimated the 100-year GWP for the (E)- and (Z)-isomers of 1-chloro-3,3,3-trifluoropropene to be approximately 10 and 3, respectively. nih.gov This ultra-low GWP is a significant advantage over many traditional refrigerants and foam blowing agents, such as hydrofluorocarbons (HFCs), which can have GWPs thousands of times higher than CO₂. The low GWP of this compound and its analogues is a direct consequence of their rapid atmospheric degradation, which prevents their long-term accumulation and contribution to climate change.

Table 2: Global Warming Potential (GWP) of Selected Compounds (100-year time horizon)

| Compound | GWP | Reference |

|---|---|---|

| Carbon Dioxide (CO₂) | 1 | |

| trans-1-chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233zd(E)) | <1 - 7 | epa.gov |

| (E)-1-chloro-3,3,3-trifluoropropene | ~10 | nih.gov |

| (Z)-1-chloro-3,3,3-trifluoropropene | ~3 | nih.gov |

Atmospheric Modeling and Simulation of this compound Behavior

The primary atmospheric loss process for this compound is its reaction with hydroxyl (OH) radicals. fluorocarbons.org The presence of a carbon-carbon double bond makes the molecule susceptible to rapid degradation, leading to a short atmospheric lifetime. fluorocarbons.org This is a key characteristic that distinguishes it from older, more persistent halogenated compounds.

Modeling studies are essential for calculating important environmental metrics such as the Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). The ODP is a measure of a substance's relative ability to destroy stratospheric ozone, while the GWP is an index of its contribution to global warming relative to carbon dioxide. epa.gov

For this compound, its short atmospheric lifetime, a direct consequence of its rapid reaction with OH radicals, results in a very low GWP. fluorocarbons.org Atmospheric models indicate that because it is removed from the atmosphere so quickly, its ability to contribute to global warming is minimal. fluorocarbons.org

Simulations also investigate the formation of degradation products. The reaction of this compound with OH radicals initiates a series of reactions that break down the molecule into smaller, less harmful substances. One area of investigation in atmospheric modeling is the potential for the formation of trifluoroacetic acid (TFA) from the degradation of fluorinated compounds. However, for the structurally similar HCFO-1233zd(E), models indicate a low yield of TFA. researchgate.net Another minor degradation pathway for hydrofluoroolefins (HFOs) and hydrochlorofluoroolefins (HCFOs) is the reaction with ozone (ozonolysis). fluorocarbons.org Atmospheric modeling simulations for this compound have shown that degradation via ozonolysis is negligible and does not lead to the formation of HFC-23, a potent greenhouse gas. fluorocarbons.org

The following tables summarize the key findings from atmospheric modeling and simulation studies of this compound.

Table 1: Atmospheric Lifetime and Environmental Potentials of this compound

| Parameter | Value | Reference |

|---|---|---|

| Atmospheric Lifetime | ~7 days | |

| Ozone Depletion Potential (ODP) | 0.0028 | |

| Global Warming Potential (GWP) | 4 | fluorocarbons.org |

Table 2: Ozonolysis Modeling Results for this compound

| Parameter | Finding | Reference |

|---|---|---|

| Degradation via Ozonolysis | 0% | fluorocarbons.org |

| Yield of HFC-23 from Ozonolysis | 0% | fluorocarbons.org |

| Overall Yield of HFC-23 | 0 | fluorocarbons.org |

| Indirect GWP due to HFC-23 | 0 | fluorocarbons.org |

The data from these simulations confirm the favorable environmental profile of this compound, characterized by a short atmospheric residence time and consequently low ODP and GWP values. These findings are crucial for regulatory assessments and for establishing the compound's suitability as a replacement for substances with higher environmental impacts.

Toxicological Profile and Biotransformation Studies of 2 Chloro 3,3,3 Trifluoroprop 1 Ene

Inhalation Toxicity Assessments of 2-Chloro-3,3,3-trifluoroprop-1-ene

Detailed acute and subchronic inhalation toxicity studies, such as those determining specific lethal concentrations (LC50) or no-observed-adverse-effect levels (NOAEL), for this compound are not extensively available in the public scientific literature.

However, safety data sheets for the compound provide general assessments of its inhalation hazards. According to these documents, this compound is classified as a substance that may cause respiratory irritation. synquestlabs.comairgas.com Inhalation of the vapor may also lead to effects on the central nervous system, causing symptoms such as drowsiness or dizziness. synquestlabs.com As a liquefied gas, it may also displace oxygen and cause rapid suffocation in high concentrations. synquestlabs.com

| Endpoint | Observation | Source |

|---|---|---|

| Respiratory Effects | May cause respiratory irritation | synquestlabs.comairgas.com |

| Neurological Effects | May cause drowsiness or dizziness | synquestlabs.com |

| Asphyxiation Risk | May displace oxygen and cause rapid suffocation | synquestlabs.com |

Biotransformation Pathways and Metabolite Identification of this compound

Specific research studies detailing the biotransformation pathways, including metabolic products, of this compound were not identified in the available literature. Consequently, a detailed discussion of its metabolic fate in biological systems cannot be provided at this time.

Oxidative Biotransformation of this compound

No studies detailing the oxidative biotransformation of this compound, for instance via cytochrome P-450 enzymes, were found.

Glutathione Conjugation Mechanisms for this compound Metabolites

Information regarding the conjugation of this compound or its metabolites with glutathione is not available in the reviewed scientific literature.

Identification of Urinary Metabolites of this compound (e.g., 3,3,3-trifluorolactic acid, N-acetyl-(3,3,3-trifluoro-trans-propenyl)-L-cysteine)

There are no available studies that have identified or quantified urinary metabolites of this compound in animal models or humans.

In Vitro and In Vivo Metabolism Studies (e.g., Liver Microsomes, Animal Models) for this compound

No published in vitro metabolism studies using liver microsomes or other subcellular fractions, nor any in vivo metabolism studies in animal models, were found for this compound.

Genotoxicity Testing of this compound

Specific genotoxicity data for this compound from standard assays such as the Ames test (bacterial reverse mutation assay), chromosomal aberration tests, or in vitro micronucleus tests are not available in the public domain. Safety data sheets for the compound and related mixtures indicate that based on available data, it is not classified as a mutagen, and no known significant effects or critical hazards related to mutagenicity have been identified. mgchemicals.comairgas.com However, these statements are not supported by accessible, peer-reviewed study data.

Cardiac Sensitization Studies Related to this compound Exposure

The potential for this compound (specifically the trans-isomer, HCFO-1233zd(E)) to induce cardiac sensitization has been evaluated in canine models. nih.govresearchgate.net Cardiac sensitization is the phenomenon where exposure to certain chemicals can make the heart more susceptible to the arrhythmogenic effects of epinephrine (adrenaline). ecetoc.org In these studies, beagle dogs were exposed to varying concentrations of the substance and then challenged with an intravenous injection of epinephrine to observe any cardiac arrhythmias. tera.orgregulations.gov

Research indicates a low potential for cardiac sensitization from exposure to this compound. tera.org Studies determined a No-Observed-Effect Level (NOEL) of 25,000 ppm in dogs. nih.govresearchgate.net General toxicity was noted at an exposure level of 35,000 ppm, but not at or below 25,000 ppm. tera.org Some sources associate light hydrocarbons with cardiac sensitization, particularly in abuse situations where hypoxia or the injection of adrenaline-like substances can enhance these effects. linde-gas.at

Table 1: Cardiac Sensitization Study Findings for trans-1-Chloro-3,3,3-trifluoropropene (HCFO-1233zd(E))

| Species | Exposure Concentration (ppm) | Outcome | Reference |

|---|---|---|---|

| Beagle Dog | 25,000 | No evidence of cardiac sensitization (NOEL) | nih.govresearchgate.nettera.org |

| Beagle Dog | 35,000 | Evidence of general toxicity | tera.org |

Organ-Specific Toxicity Research (e.g., Liver, Kidney, Heart) in relation to this compound

Organ-specific toxicity studies have been conducted to identify target organs following exposure to this compound. The heart has been identified as a potential target organ based on findings from inhalation studies in rats. nih.govresearchgate.net

In a 2-week range-finding study, histopathological changes described as multifocal mononuclear infiltrates were observed in the hearts of male and female rats. nih.govresearchgate.net A subsequent 13-week study confirmed these findings, with multifocal mononuclear cell infiltrates in the heart being the primary observation. nih.gov From this 13-week study, a No-Observed-Effect Level (NOEL) was established at 4,000 ppm. nih.gov

Other findings of uncertain significance have been noted. An increase in potassium was observed in male rats in a 4-week study, but this effect was not replicated in a subsequent 13-week study or after a 2-week recovery period. nih.govresearchgate.net Additionally, in a prenatal developmental toxicity study in rats, dilated bladders were observed in fetuses from the high-exposure group (15,000 ppm), though the significance of this finding was unclear. nih.gov The compound was not found to be a developmental toxin in rabbits. nih.gov Biotransformation studies have utilized liver microsomes from rats, rabbits, and humans, but significant liver toxicity is not highlighted in the available literature. researchgate.netnih.gov Similarly, while the kidney is a common site for toxicant accumulation, specific nephrotoxicity for this compound is not a prominent finding in these studies. nih.gov

Table 2: Summary of Organ-Specific Toxicity Findings for trans-1-Chloro-3,3,3-trifluoropropene (HCFO-1233zd(E))

| Organ | Species | Study Duration | Findings | Reference |

|---|---|---|---|---|

| Heart | Rat | 2-Week | Multifocal mononuclear infiltrates | nih.govresearchgate.net |

| Heart | Rat | 13-Week | Multifocal mononuclear cell infiltrates (NOEL: 4,000 ppm) | nih.gov |

| Blood | Rat | 4-Week | Increased potassium (not replicated in other studies) | nih.govresearchgate.net |

Mechanistic Investigations of this compound in Biological Systems

Mechanistic investigations into the biological fate of this compound reveal that it undergoes biotransformation at a very low rate. nih.gov The compound is rapidly absorbed into the bloodstream via inhalation and quickly exits the body through the same route, with minimal metabolic conversion. tera.org The low extent of biotransformation and the rapid excretion of its metabolites are consistent with its low toxicity potential. researchgate.netnih.gov

Studies using liver microsomes from rats, rabbits, and humans have shown that the biotransformation of trans-HCFO-1233zd occurs through two primary pathways: oxidative biotransformation and glutathione conjugation. researchgate.netnih.gov

Glutathione Conjugation: The predominant metabolic pathway involves conjugation with glutathione. In in vitro microsomal incubation experiments, S-(3,3,3-trifluoro-trans-propenyl)-glutathione was identified as the main metabolite. researchgate.netnih.gov This is further processed in vivo to N-acetyl-(3,3,3-trifluoro-trans-propenyl)-L-cysteine, which was observed as a major urinary metabolite in rats. researchgate.net

Oxidative Biotransformation: Products from oxidative pathways were found to be only minor metabolites, especially when glutathione was present. researchgate.netnih.gov 3,3,3-Trifluorolactic acid was identified as another major urinary metabolite in rats, resulting from this pathway. researchgate.net Interestingly, this metabolite was not detected in the urine of rabbits. researchgate.netnih.gov

The total biotransformation was estimated to be approximately 0.01% of the received dose in rabbits and about 0.002% in rats, underscoring the very limited metabolic processing of this compound. nih.gov

Table 3: Identified Metabolites of trans-1-Chloro-3,3,3-trifluoropropene (HCFO-1233zd(E))

| Metabolite | Metabolic Pathway | Species Detected In | Reference |

|---|---|---|---|

| S-(3,3,3-trifluoro-trans-propenyl)-glutathione | Glutathione Conjugation | Rat, Rabbit, Human (in vitro) | researchgate.netnih.gov |

| N-acetyl-(3,3,3-trifluoro-trans-propenyl)-L-cysteine | Glutathione Conjugation | Rat (urine) | researchgate.net |

Advanced Analytical Methodologies in Research on 2 Chloro 3,3,3 Trifluoroprop 1 Ene

Spectroscopic Techniques for Structural Elucidation and Purity Assessment of 2-Chloro-3,3,3-trifluoroprop-1-ene

Spectroscopic methods are fundamental in the analysis of this compound, providing detailed information about its chemical identity and the presence of any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary and powerful tool for the analysis of volatile compounds like this compound. In this technique, the sample is vaporized and injected onto a GC column, where components are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

GC-MS is extensively used for both qualitative and quantitative analysis. It allows for the definitive identification of this compound by matching its retention time and mass spectrum against a known standard. nih.gov Furthermore, it is highly effective for purity assessment, capable of detecting and quantifying impurities, such as isomers (e.g., trans-1-Chloro-3,3,3-trifluoropropene), unreacted starting materials, or byproducts from its synthesis. google.com The technique's sensitivity allows for trace-level analysis, which is critical for quality control in industrial applications. uni.luresearchgate.net

Table 1: Illustrative GC-MS Data for this compound

| Parameter | Description |

|---|---|

| Retention Time | Dependent on GC column type, temperature program, and carrier gas flow rate. Serves as a primary identifier when compared to a reference standard under identical conditions. |

| Molecular Ion Peak | The mass spectrum will show a peak corresponding to the molecular weight of the compound (C₃H₂ClF₃), which is approximately 130.49 g/mol . Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), this peak will appear as a characteristic isotopic pattern. nih.govmdpi.com |

| Key Fragment Ions | The mass spectrum is characterized by specific fragment ions that result from the molecule breaking apart in the ion source. These fragments provide a structural fingerprint. Common fragments include those resulting from the loss of Cl, F, or CF₃. |

| Purity Analysis | The relative area of the this compound peak compared to the total area of all peaks in the chromatogram provides a measure of its purity. |

This table is for illustrative purposes. Actual values depend on the specific instrument and conditions used.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of this compound. NMR provides detailed information about the chemical environment of specific nuclei, such as hydrogen (¹H) and fluorine (¹⁹F). google.com

¹⁹F-NMR Spectroscopy: Given the three fluorine atoms in the molecule, ¹⁹F-NMR is particularly informative. rsc.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR experiments. mdpi.comrsc.org The chemical shift of the fluorine atoms in the trifluoromethyl (-CF₃) group provides direct evidence of this functional group. The large chemical shift range of ¹⁹F-NMR allows for clear distinction between different fluorine environments, which is useful for identifying fluorinated impurities. rsc.org In this compound, the three fluorine atoms are equivalent and would typically appear as a singlet in a proton-decoupled ¹⁹F spectrum. However, coupling to the two vinyl protons (²JHF) would split this signal into a triplet.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum provides information about the two non-equivalent protons on the vinyl group (=CH₂). These two protons are in different chemical environments relative to the chlorine and trifluoromethyl groups, and thus will have different chemical shifts. researchgate.net They will appear as two distinct signals, each split into a quartet due to coupling with the three equivalent fluorine atoms (²JHF). They also exhibit geminal coupling (²JHH) to each other, further splitting the signals.

Table 2: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|---|

| ¹⁹F | ~ -65 to -75 | Triplet (t) | ²JHF | -CF ₃ |

| ¹H | ~ 5.5 - 6.5 | Doublet of Quartets (dq) | ²JHH, ²JHF | =CH ₂ (proton A) |

| ¹H | ~ 5.5 - 6.5 | Doublet of Quartets (dq) | ²JHH, ²JHF | =CH ₂ (proton B) |

Note: This table presents predicted values. Actual chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful analytical techniques that couple the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. acs.orgnih.gov While GC-MS is the preferred method for volatile compounds, LC-MS/MS has specific applications in related research.

The direct analysis of the highly volatile this compound by LC-MS is not practical. However, the technique is invaluable for analyzing non-volatile products that may result from its reactions or degradation. acs.org For instance, in studies of its atmospheric decomposition or reactions in a liquid phase, LC-MS/MS can be used to identify and quantify polar, higher molecular weight products that cannot be analyzed by GC. researchgate.net

In an LC-MS/MS experiment, a sample is first separated by LC, and the eluent is introduced into an ion source (like electrospray ionization, ESI) of the mass spectrometer. In the tandem MS setup, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. This process provides a high degree of specificity and is excellent for identifying compounds within complex matrices. researchgate.net

Vapor-Liquid Equilibrium (VLE) Measurements of this compound and its Mixtures

Vapor-Liquid Equilibrium (VLE) data are essential for the design and optimization of processes involving distillation, which is a key purification method in the production of this compound. VLE data describe the distribution of a chemical species between the vapor and liquid phases at equilibrium. This information is particularly critical for its application in refrigerant and blowing agent blends, where the composition of the vapor and liquid phases determines the performance characteristics of the mixture. acs.org

Experimental Techniques for Reaction Pathway Analysis of this compound

Understanding the reactivity and potential transformation pathways of this compound is crucial for its synthesis, application, and environmental fate. Researchers employ various experimental techniques to probe its chemical reactions.

One significant area of study is its dehydrohalogenation . For example, the dehydrochlorination of this compound to produce 3,3,3-trifluoropropyne (B1345459) is a key reaction. Experimental analysis of this pathway often involves gas-phase reactions over solid catalysts in a flow reactor. The reactants are passed through a heated tube containing the catalyst bed, and the product stream is analyzed online or offline. Analytical techniques such as GC-MS and NMR are used to identify the products and quantify the conversion and selectivity, helping to elucidate the reaction mechanism and the role of the catalyst.

Another area of research involves nucleophilic substitution reactions . Studies have shown that this compound can react with various nucleophiles (containing oxygen, nitrogen, or sulfur) in the presence of a base. rsc.org These reactions are typically carried out in a liquid solvent in a batch reactor. The progress of the reaction is monitored by taking aliquots at different time intervals and analyzing them by GC-MS or NMR to identify the intermediates and final products. These experiments provide insight into the regioselectivity and stereoselectivity of the reaction pathways.

Thermal decomposition studies are also important, particularly for applications as a fire extinguishing agent. nih.gov These experiments may involve techniques like shock tubes, where the compound is rapidly heated to high temperatures, and the resulting decomposition products are analyzed to understand the primary breakdown pathways and the formation of reactive radical species. nih.gov

Computational Chemistry and Theoretical Studies of 2 Chloro 3,3,3 Trifluoroprop 1 Ene

Computational chemistry and theoretical studies provide invaluable insights into the reactivity and properties of 2-chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233xf). These methods allow for the investigation of reaction mechanisms, energy barriers, and molecular interactions at an atomic level of detail, which can be difficult or impossible to obtain through experimental means alone.

Chemical Stability and Compatibility Studies of 2 Chloro 3,3,3 Trifluoroprop 1 Ene

Thermal Stability of 2-Chloro-3,3,3-trifluoroprop-1-ene in Various Environments

This compound, also known as HCFO-1233xf, demonstrates notable thermal stability, a key factor in its application in various systems. Experimental and theoretical studies have been conducted to understand its behavior at elevated temperatures.

Research comparing the thermal decomposition of 2-chloro-3,3,3-trifluoropropene with its isomer, trans-1-chloro-3,3,3-trifluoropropene, has shown that 2-chloro-3,3,3-trifluoropropene possesses superior thermal stability. researchgate.net The decomposition process for these compounds is complex and highly dependent on the surrounding conditions. In the gas phase, the reaction pathways and product selectivity are strongly influenced by parameters such as temperature, pressure, and the molar ratio of reactants. researchgate.net

Under normal conditions, 2-chloro-3,3,3-trifluoropropene is a stable compound. airgas.com However, when subjected to high temperatures, such as those encountered in a fire, it will decompose. airgas.com The thermal decomposition of 2-chloro-3,3,3-trifluoropropene can lead to the formation of various radicals that are effective for fire suppression, including hydrogen chloride (HCl), trifluoromethyl radical (∙CF3), and difluorocarbene (∙CF2). researchgate.net

The table below summarizes the key aspects of the thermal stability of this compound.

| Parameter | Finding | Source |

| Comparative Stability | Possesses better thermal stability compared to its isomer, trans-1-chloro-3,3,3-trifluoropropene. | researchgate.net |

| Decomposition Onset | Stable under normal conditions; decomposition occurs at high temperatures (e.g., in a fire). | airgas.com |

| Influencing Factors | In the gas phase, decomposition is influenced by temperature, pressure, and reactant ratios. | researchgate.net |

| Decomposition Products | Can decompose into radicals such as HCl, ∙CF3, and ∙CF2. | researchgate.net |

Chemical Stability of this compound in Formulated Systems (e.g., with Lubricants, Metals, Moisture)

The chemical stability of this compound in formulated systems, particularly in refrigeration and heat transfer applications, is a critical performance metric. Studies indicate that it is sufficiently stable for use in these systems without the need for additional stabilizers. google.comgoogle.com This stability extends to its compatibility with a wide range of materials commonly found in such equipment.

Formulations containing this compound have been shown to be stable in the presence of various metals, including steel, stainless steel, aluminum, iron, and copper. google.com This is a crucial characteristic for ensuring the longevity and reliability of equipment where the compound is used as a working fluid. google.com

Furthermore, its compatibility has been established with several types of lubricants essential for the operation of refrigeration and air conditioning systems. google.com These include both traditional and synthetic oils. google.com The ability to form stable mixtures with these lubricants is vital for maintaining system performance and preventing chemical breakdown. google.com

The table below outlines the compatibility of this compound with common materials in formulated systems.

| Material Type | Compatible Materials | Source |

| Metals | Steel, Stainless Steel, Aluminum, Iron, Copper | google.com |

| Lubricants | Mineral oils, Alkyl benzene (B151609) oils, Polyvinyl ether oils, Polyol ester oils, Polyalkylene glycol oils, Poly(alphaolefin) oils | google.com |

Degradation Mechanisms and Byproduct Formation of this compound

Under normal conditions of use and storage, this compound is stable and hazardous reactions are not expected to occur. airgas.com However, exposure to high-energy conditions like fire can initiate degradation. The primary degradation mechanism at high temperatures is thermal decomposition. researchgate.netairgas.com